(2S,3S)-3-Amino-2-hydroxyheptanoic acid
Description
Significance of β-Amino-α-Hydroxy Acid Scaffolds in Natural Product and Synthetic Chemistry Research
The β-amino-α-hydroxy acid scaffold, the foundational structure of (2S,3S)-3-Amino-2-hydroxyheptanoic acid, is a crucial motif in a multitude of biologically active natural products. researchgate.netacs.org These compounds, which include antibiotics and enzyme inhibitors, derive much of their biological function from this specific arrangement of amino and hydroxyl groups. acs.org The presence of this scaffold imparts unique structural diversity and architectural characteristics that distinguish these molecules from those containing only standard α-amino acids. nih.govrsc.org
In synthetic chemistry, β-amino-α-hydroxy acids are highly valued as versatile chiral building blocks. researchgate.net Their vicinal aminoalcohol functionality is a key element for the construction of more complex molecules. researchgate.net Consequently, numerous synthetic strategies have been developed to produce these scaffolds with high stereoselectivity, including asymmetric aldol (B89426) reactions and enzymatic asymmetric synthesis. researchgate.netacs.org
Stereochemical Importance and Chiral Centers in Biologically Active Molecules
The biological activity of a molecule is profoundly influenced by its three-dimensional structure, a concept known as stereochemistry. Chiral centers, carbon atoms bonded to four different groups, are pivotal to this, as they can exist in different spatial arrangements called enantiomers and diastereomers. libretexts.org These stereoisomers, despite having the same chemical formula, can exhibit vastly different biological effects because biological systems, such as enzymes and receptors, are themselves chiral.
A molecule with n chiral centers can have up to 2n possible stereoisomers. libretexts.org For instance, the amino acid threonine, with two chiral centers, has four stereoisomers. libretexts.org Often, only one of these isomers is biologically active. libretexts.org The specific stereochemistry of this compound, with defined configurations at its two chiral centers (C2 and C3), is therefore critical to its unique chemical and biological properties and its specific interactions with molecular targets.
Contextualization of this compound as a Non-Canonical Amino Acid in Academic Inquiry
This compound is classified as a non-canonical amino acid (ncAA). Unlike the 20 standard proteinogenic amino acids, ncAAs are not naturally incorporated into proteins during translation. nih.gov However, they are found in a variety of natural products and can be synthetically incorporated into peptides and proteins to study and modify their structure and function. nih.govnih.gov
The study of ncAAs like this compound is a burgeoning field of academic inquiry. Researchers are interested in how the unique side chains and stereochemistry of these molecules influence peptide folding, enzyme activity, and other biological processes. nih.gov The ability to incorporate ncAAs at specific sites in a protein allows for detailed investigations into the mechanisms of protein function and the engineering of novel proteins with enhanced or altered properties. nih.gov
Chemical and Physical Properties
Below is a table summarizing some of the key chemical and physical properties of this compound.
| Property | Value |
| Molecular Formula | C7H15NO3 |
| Molecular Weight | 161.2 g/mol |
| Boiling Point | 345.1°C at 760 mmHg |
| Density | 1.146 g/cm³ (Predicted) |
| pKa | 3.04 (Predicted) |
| Flash Point | 162.5°C |
| Data sourced from various chemical databases. guidechem.comchemicalbook.com |
Structure
3D Structure
Properties
IUPAC Name |
(2S,3S)-3-amino-2-hydroxyheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-2-3-4-5(8)6(9)7(10)11/h5-6,9H,2-4,8H2,1H3,(H,10,11)/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXJKXTUQZYCKF-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(C(=O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H]([C@@H](C(=O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50609209 | |
| Record name | (2S,3S)-3-Amino-2-hydroxyheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50609209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
254438-54-5 | |
| Record name | (2S,3S)-3-Amino-2-hydroxyheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50609209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Stereocontrol of 2s,3s 3 Amino 2 Hydroxyheptanoic Acid
Stereoselective and Stereodivergent Approaches
Stereoselective and stereodivergent syntheses represent powerful tools for accessing specific stereoisomers of a chiral molecule. nih.govcore.ac.uk Stereoselective methods aim to produce a single stereoisomer from a racemic or achiral starting material, while stereodivergent strategies allow for the synthesis of multiple stereoisomers from a common precursor. nih.govcore.ac.uk These approaches are critical in medicinal chemistry, where the biological activity of a compound is often dependent on its absolute stereochemistry.
Chiral Pool Synthesis Strategies
Chiral pool synthesis is a widely employed strategy that utilizes readily available, enantiomerically pure natural products as starting materials. mdpi.comnumberanalytics.com This approach leverages the inherent chirality of these precursors to introduce stereocenters into the target molecule, often simplifying the synthetic route and ensuring high stereochemical purity. numberanalytics.com Common chiral starting materials include amino acids, carbohydrates, and hydroxy acids. mdpi.comnumberanalytics.comresearchgate.net
L-Aspartic acid and L-glutamic acid are versatile chiral building blocks in the synthesis of various natural products and their analogs. mdpi.combeilstein-journals.org Their well-defined stereochemistry and functional groups provide a robust scaffold for the construction of complex chiral molecules. For instance, the synthesis of (2R,3R)-3-hydroxyaspartic acid has been achieved through a concise asymmetric route, highlighting the utility of related amino acid derivatives. nih.gov The synthesis of various hydroxyglutamic acid analogues often starts from natural products like glutamic acid, pyroglutamic acid, and proline, which possess the required configuration at the carbon atom bonded to nitrogen. beilstein-journals.org
The synthesis of γ-hydroxy-α-amino acids can be accomplished through enzymatic tandem aldol (B89426) addition–transamination reactions. nih.gov In one such process, L-glutamic acid can serve as an amine donor in a double cascade system involving branched-chain α-amino acid aminotransferase (BCAT) and aspartate aminotransferase (AspAT) to achieve the desired amination. nih.gov
| Precursor | Key Transformation | Resulting Stereochemistry |
| L-Aspartic Acid Derivative | Asymmetric Aminohydroxylation | (2R,3R) |
| L-Glutamic Acid | Enzymatic Tandem Aldol Addition-Transamination | (S)-configuration at α-carbon |
This table illustrates the use of L-amino acids as precursors in stereoselective synthesis.
D-glucose, a readily available and inexpensive chiral starting material, offers a rich platform for the synthesis of enantiomerically pure compounds. Its multiple stereocenters and functional groups can be strategically manipulated to construct a wide array of complex molecules. For example, a practical approach for the synthesis of both enantiomers of (2S,3R)-α-hydroxy-β-aminodecanoic acid (AHDA) has been demonstrated starting from D-glucose. beilstein-journals.org This methodology involves the directed manipulation of the functional groups at the C3 and C4 positions of the glucose molecule. beilstein-journals.org
The synthesis of other amino sugars has also been achieved from glucose derivatives. For instance, fluoro derivatives of 2-amino-2-deoxy-D-galactose and -D-glucose have been synthesized from D-glucose precursors through a series of selective protection, activation, and nucleophilic displacement reactions. researchgate.net
| D-Glucose Derivative | Key Synthetic Step | Target Molecule |
| 3-O-benzyl-1,2-O-isopropylidene-α-D-ribo-pentodialdo-1,4-furanose | Wittig reaction followed by hydrogenation and subsequent functional group manipulations | (2S,3R)-α-hydroxy-β-aminodecanoic acid |
| Methyl 2-benzamido-3-O-benzyl-2-deoxy-4,6-di-O-mesyl-α-D-glucopyranoside | Selective fluoride (B91410) displacement of the 6-mesyloxy group | Fluoro derivative of 2-amino-2-deoxy-D-glucose |
This table showcases the manipulation of D-glucose derivatives for the synthesis of complex chiral molecules.
Asymmetric Catalysis in Stereospecific Formation
Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral compounds, offering high efficiency and stereocontrol. mdpi.com This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.
A notable example is the Sharpless asymmetric aminohydroxylation, which has been successfully employed in the synthesis of (2R,3R)-3-hydroxyaspartic acid from trans-ethyl cinnamate. nih.gov This reaction introduces both the amino and hydroxyl groups in a stereospecific manner. While direct examples for (2S,3S)-3-Amino-2-hydroxyheptanoic acid are not detailed in the provided context, the principles of asymmetric catalysis are broadly applicable to the formation of α-hydroxy-β-amino acids. acs.org
Stereospecific Reduction Techniques
The creation of the vicinal aminoalcohol functionality with syn-stereochemistry in this compound is frequently accomplished through the stereospecific reduction of a carbonyl group precursor. The key to this approach is controlling the facial selectivity of hydride delivery to a prochiral ketone, often a β-keto ester or an α-azido-β-keto ester derivative.
One of the most effective strategies involves the diastereoselective reduction of β-keto esters. The stereochemical outcome of these reductions can be directed by the choice of reducing agent and the use of Lewis acids that can form a chelate with the substrate. For the synthesis of syn-β-hydroxy-α-amino acids, chelation-controlled reduction is a powerful tool. In this process, a Lewis acid coordinates to both the α-substituent (such as an amino or azido (B1232118) group) and the β-carbonyl oxygen, creating a rigid cyclic intermediate. This conformation blocks one face of the carbonyl group, directing the hydride attack from the less sterically hindered face to yield the syn diastereomer with high selectivity.
A notable example involves the reduction of α-alkyl-β-keto esters, where strongly chelating Lewis acids like titanium tetrachloride (TiCl₄) are used. In combination with a reducing agent such as a pyridine-borane complex (py·BH₃), this system can achieve diastereoselectivities as high as 99% in favor of the syn isomer. nih.gov Conversely, the use of non-chelating conditions can lead to the formation of the anti isomer. nih.gov Ruthenium-catalyzed asymmetric transfer hydrogenation represents another advanced method, capable of achieving dynamic kinetic resolution of β-substituted-α-keto esters to produce anti-α-hydroxy-β-amino acid derivatives with high diastereo- and enantioselectivity. mdpi.comnih.govresearchgate.net
The following table summarizes key aspects of stereospecific reduction techniques for achieving syn selectivity.
| Precursor Type | Reagent System | Control Element | Outcome | Diastereomeric Ratio (syn:anti) |
| α-Alkyl-β-keto ester | TiCl₄ / py·BH₃ | Chelation Control | syn-α-Alkyl-β-hydroxy ester | Up to 99:1 |
| β-Amino-α-keto ester | Ru(II)-Catalyst / H₂ | Dynamic Kinetic Resolution | anti-β-Hydroxy-α-amino ester | High anti-selectivity |
| α-Azido-β-keto ester | Chelating Borohydrides | Substrate Control | syn-α-Azido-β-hydroxy ester | High syn-selectivity |
Enzymatic and Biocatalytic Routes
Enzymatic and biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis for producing enantiomerically pure compounds like this compound. These methods leverage the inherent stereospecificity of enzymes to control the formation of chiral centers.
Asymmetric Enzymatic Synthesis Principles
The foundation of asymmetric enzymatic synthesis lies in the ability of enzymes to differentiate between enantiomers or between prochiral faces of a substrate. wikipedia.org A primary principle employed is kinetic resolution , where an enzyme selectively catalyzes the reaction of one enantiomer in a racemic mixture at a much higher rate than the other. wikipedia.orgnih.gov For instance, acylases can be used to resolve racemic mixtures of amino acids, yielding highly enantioenriched products. nih.gov The maximum theoretical yield for a standard kinetic resolution is 50% for each enantiomer. wikipedia.org
To overcome this yield limitation, dynamic kinetic resolution (DKR) is employed. In a DKR process, the kinetic resolution is coupled with an in situ racemization of the less reactive starting material. researchgate.netnih.gov This continuous racemization ensures that the entire racemic starting material can theoretically be converted into a single, desired enantiomeric product, allowing for yields approaching 100%. researchgate.netnih.gov This has been successfully applied to the synthesis of chiral amino acids using enzymes like amino acid amidases in the presence of a racemase. researchgate.netlookchem.com
Biotransformation Systems for Hydroxylated Amino Acids
Specific enzyme classes are particularly useful for the synthesis of hydroxylated amino acids.
Ketoreductases (KREDs): These enzymes catalyze the stereoselective reduction of a ketone to a chiral alcohol. mdpi.comresearchgate.netrsc.org In the context of producing this compound, a KRED can be used to reduce a 3-amino-2-ketoheptanoic acid precursor. The enzyme's active site directs the hydride (typically from a cofactor like NADPH) to a specific face of the ketone, thereby establishing the (2S)-hydroxyl stereocenter with high enantiomeric excess. mdpi.comrsc.org
Transaminases (TAs): Also known as aminotransferases, these enzymes catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor. mdpi.comnih.gov A transaminase can be used to introduce the amino group at the C3 position of a 2-hydroxy-3-ketoheptanoic acid precursor. The stereoselectivity of the transaminase ensures the formation of the desired (3S)-amino stereocenter. nih.gov Combining KREDs and TAs in enzymatic cascades allows for the synthesis of γ-hydroxy-α-amino acids from simple starting materials. nih.gov
Hydroxylases: These enzymes can directly introduce a hydroxyl group onto a substrate in a highly regioselective and stereoselective manner. nih.gov For example, 2-oxoglutarate-dependent amino acid hydroxylases have been identified that can perform β-hydroxylation of L-amino acids, providing a direct route to β-hydroxy-α-amino acids. nih.gov These enzymes offer a powerful alternative as they can create the desired product in a single, irreversible step. nih.gov
Microbial Fermentation Approaches for Enantiopure Compounds
Microbial fermentation provides a scalable platform for producing enantiopure amino acids. oup.com This approach involves using whole microorganisms, such as Escherichia coli or Corynebacterium glutamicum, that have been genetically modified to produce the target compound from simple carbon sources like glucose. oup.comsciepublish.comnih.gov
The field of systems metabolic engineering applies rational, genome-wide modifications to optimize microbial strains for the production of specific chemicals. nih.govnih.gov For amino acid production, this involves several strategies:
Pathway Engineering: Overexpressing genes that encode for the key enzymes in the desired biosynthetic pathway.
Deletion of Competing Pathways: Removing or down-regulating pathways that divert metabolic flux away from the target product.
Cofactor Regeneration: Engineering the cellular metabolism to ensure a sufficient supply of necessary cofactors, such as NADPH for reductive steps. mdpi.com
Transport Engineering: Modifying transporter proteins to enhance the secretion of the final product from the cell, which can alleviate feedback inhibition. biosynth.com
Through these integrated approaches, microorganisms can be turned into efficient cellular factories for the sustainable production of complex chiral molecules like non-proteinogenic amino acids. sciepublish.combiosynth.com
Protecting Group Strategies and Functional Group Interconversions
The synthesis of a polyfunctional molecule like this compound requires a sophisticated plan for the temporary masking of reactive functional groups. peptide.com Protecting groups are essential to prevent unwanted side reactions at the hydroxyl and amino moieties while other parts of the molecule are being modified. peptide.com An ideal protecting group strategy involves orthogonal groups, which can be removed under specific conditions without affecting other protecting groups. peptide.comorganic-chemistry.org
Employment of Hydroxyl and Amino Protecting Groups (e.g., TBDMS Ethers, Orthoesters)
Hydroxyl Group Protection: The secondary alcohol at the C2 position is often protected as a silyl (B83357) ether due to their ease of installation, stability across a range of reaction conditions, and selective removal.
TBDMS (tert-Butyldimethylsilyl) Ethers: The tert-butyldimethylsilyl group is a common choice for protecting alcohols. researchgate.netcdnsciencepub.comnumberanalytics.com It is introduced by reacting the alcohol with TBDMS-Cl in the presence of a base like imidazole. TBDMS ethers are robust and stable to many non-acidic reagents but can be readily cleaved under acidic conditions or with fluoride ion sources (e.g., tetrabutylammonium (B224687) fluoride, TBAF). researchgate.netcdnsciencepub.com The bulkiness of the TBDMS group can also influence the stereochemical outcome of nearby reactions.
Orthoesters: While more commonly used in carbohydrate chemistry, orthoesters can serve as protecting groups for hydroxyl functionalities. wikipedia.orgwikipedia.org They are formed from the corresponding alcohol and are stable to basic conditions. Cleavage is typically achieved under mild acidic hydrolysis. wikipedia.org Their ability to influence stereochemistry makes them valuable in complex syntheses. wikipedia.org
Amino Group Protection: The nucleophilic amino group at C3 must be protected to prevent it from reacting with electrophilic reagents used during synthesis. Carbamates are the most common class of amino-protecting groups.
Boc (tert-Butoxycarbonyl): The Boc group is one of the most widely used protecting groups for amines. chemistrysteps.comorganic-chemistry.org It is typically installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a base. The Boc group is exceptionally stable to basic and nucleophilic conditions but is easily removed with strong acids like trifluoroacetic acid (TFA). organic-chemistry.org This acid-lability is a cornerstone of the Boc/Bn strategy in peptide synthesis. peptide.com
The following table outlines the properties of these key protecting groups.
| Functional Group | Protecting Group | Abbreviation | Introduction Reagent | Removal Conditions | Stability |
| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, Imidazole | H⁺ or F⁻ (e.g., TBAF) | Base, Nucleophiles |
| Hydroxyl | Orthoester | - | Alcohol, Acid catalyst | Mild Acidic Hydrolysis | Base |
| Amino | tert-Butoxycarbonyl | Boc | Boc₂O, Base | Strong Acid (e.g., TFA) | Base, Nucleophiles, H₂/Pd |
Oxidation, Reduction, and Substitution Reactions
Further functionalization of this compound and its synthetic intermediates can be achieved through a variety of chemical transformations, including oxidation, reduction, and substitution reactions. These reactions are essential for creating analogs for structure-activity relationship studies or for incorporation into more complex molecules.
Oxidation: The secondary hydroxyl group at the C2 position of this compound can be oxidized to a ketone functionality. This transformation would yield a β-amino-α-keto acid, a valuable synthetic intermediate. The oxidation of N-protected amino sugars to their corresponding acids has been achieved using reagents like trichloroisocyanuric acid (TCICA) in the presence of TEMPO, preserving the stereochemical integrity of the starting material. nih.gov Preferential oxidation of primary hydroxyl groups in unprotected sugars and sugar amino acids has also been reported using inexpensive and readily available reagents. researchgate.net For the oxidation of the secondary alcohol in our target molecule, a variety of modern, mild oxidizing agents could be employed, such as those based on Swern or Dess-Martin periodinane conditions, to minimize the risk of over-oxidation or epimerization.
Reduction: Reduction reactions are crucial in stereoselective syntheses of α-hydroxy-β-amino acids. For example, the diastereoselective reduction of a β-amino-α-keto ester intermediate would be a direct route to the desired syn-product. Catalytic hydrogenation is a powerful tool for such transformations. For instance, catalytic hydrogenation of hydrazinoester intermediates has been used to produce amino acids with diastereoselectivity. The choice of catalyst (e.g., Pd/C, PtO₂) and reaction conditions can significantly influence the stereochemical outcome.
Substitution: Substitution reactions at the amino or hydroxyl groups allow for the introduction of various functionalities. For example, the amino group can be acylated or alkylated to produce a diverse range of derivatives. These reactions are fundamental in peptide synthesis, where the amino group of one amino acid is coupled with the carboxylic acid of another. mdpi.com
Optimization Parameters in Synthesis
The successful synthesis of this compound in high purity and yield hinges on the careful optimization of several key parameters.
Yield Enhancement and Diastereomeric Ratio Control
Achieving a high yield of the desired (2S,3S) stereoisomer while minimizing the formation of other diastereomers is a primary goal. The diastereomeric ratio (d.r.) is a critical measure of the stereoselectivity of a reaction. Several strategies can be employed to enhance both yield and diastereoselectivity.
One powerful approach is the use of chiral auxiliaries or chiral starting materials. For example, the stereocontrolled synthesis of related (2S,3R)- and (2S,3S)-amino-hydroxypropanoic acids has been achieved starting from Garner's aldehyde, a commercially available chiral building block. elsevierpure.com This approach establishes one of the stereocenters early in the synthetic sequence and can direct the formation of the second stereocenter.
Another strategy involves substrate-controlled diastereoselection, where the existing stereocenter(s) in the molecule influence the stereochemical outcome of subsequent reactions. For instance, in the synthesis of a related dihydroxy-diaminoheptanoic acid derivative, an N-diphenylmethylene group was used to control the diastereoselective dihydroxylation of a (Z)-ester, achieving a d.r. of >13:1 in favor of the desired isomer. nih.gov
The choice of reagents and reaction conditions also plays a pivotal role. In aldol-type reactions to form the C2-C3 bond, the geometry of the enolate (Z or E) and the nature of the Lewis acid or catalyst can significantly impact the diastereoselectivity, leading to either syn or anti products. Brønsted base-catalyzed direct aldol reactions of glycine (B1666218) Schiff bases have been shown to be highly syn-selective. nih.gov
Table 2: Factors Influencing Yield and Diastereomeric Ratio
| Factor | Influence | Example |
| Chiral Starting Material | Pre-defines a stereocenter, directing subsequent stereoselective reactions. | Use of Garner's aldehyde in amino acid synthesis. elsevierpure.com |
| Substrate Control | Existing stereocenters direct the formation of new stereocenters. | N-diphenylmethylene-controlled dihydroxylation. nih.gov |
| Reagent/Catalyst | Can favor the formation of a specific diastereomer. | Brønsted base catalysis for syn-selective aldol reactions. nih.gov |
| Reaction Conditions | Temperature, solvent, and concentration can affect reaction kinetics and selectivity. | Optimization of aldol reaction conditions. |
Enantiomeric Excess Optimization and Measurement
Enantiomeric excess (ee) is a measure of the purity of a single enantiomer in a mixture. Optimizing the ee is crucial for producing enantiomerically pure this compound. Asymmetric catalysis is a key strategy for achieving high ee. This involves the use of a chiral catalyst to favor the formation of one enantiomer over the other.
The measurement of ee is typically performed using chiral chromatography, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC), with a chiral stationary phase. These techniques separate the enantiomers, allowing for their quantification. nih.gov For α-methyl-β-hydroxy-carboxylic acids, a related class of compounds, optical methods involving circular dichroism (CD) spectroscopy have also been developed for the simultaneous determination of enantiomeric and diastereomeric excess. nih.gov
Table 3: Methods for Enantiomeric Excess Determination
| Method | Principle | Application |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase leads to separation. | Widely used for the analysis of chiral molecules. nih.gov |
| Chiral GC | Separation of volatile enantiomeric derivatives on a chiral column. | Suitable for volatile compounds. |
| Circular Dichroism (CD) Spectroscopy | Differential absorption of left and right circularly polarized light by chiral molecules. | Can be used for rapid screening of enantiomeric excess. nih.gov |
Structural Characterization and Stereochemical Assignment Techniques for 2s,3s 3 Amino 2 Hydroxyheptanoic Acid
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and spatial relationships of atoms. For (2S,3S)-3-Amino-2-hydroxyheptanoic acid, a combination of one-dimensional and two-dimensional NMR experiments is employed for a comprehensive analysis.
Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of the hydrogen atoms in a molecule. The chemical shift (δ) of each proton is influenced by the electron density of its surroundings, and the coupling constants (J) between neighboring protons reveal their dihedral angles, which is crucial for stereochemical assignment.
Table 1: Representative ¹H NMR Data for a Related β-Amino-α-hydroxy Acid
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| H2 | ~4.0-4.2 | d |
| H3 | ~3.0-3.3 | m |
| H4 (CH₂) | ~1.4-1.6 | m |
| H5 (CH₂) | ~1.2-1.4 | m |
| H6 (CH₂) | ~1.2-1.4 | m |
| H7 (CH₃) | ~0.8-0.9 | t |
| OH | Variable | br s |
| NH₂ | Variable | br s |
| COOH | Variable | br s |
| Note: This table is predictive and based on general principles and data from related compounds. Actual values for this compound may vary. |
Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, providing a count of the non-equivalent carbons and information about their chemical nature (e.g., carbonyl, alkyl, alcohol).
Table 2: Representative ¹³C NMR Data for a Related β-Amino-α-hydroxy Acid
| Carbon | Predicted Chemical Shift (ppm) |
| C1 (COOH) | ~175-180 |
| C2 (CH-OH) | ~70-75 |
| C3 (CH-NH₂) | ~55-60 |
| C4 (CH₂) | ~30-35 |
| C5 (CH₂) | ~25-30 |
| C6 (CH₂) | ~20-25 |
| C7 (CH₃) | ~10-15 |
| Note: This table is predictive and based on general principles and data from related compounds. Actual values for this compound may vary. |
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals observed in 1D NMR spectra and establishing the complete molecular structure.
COSY (Correlation Spectroscopy): A COSY experiment identifies protons that are coupled to each other, typically on adjacent carbons. youtube.com For this compound, this would show correlations between H2 and H3, H3 and the H4 methylene (B1212753) protons, and so on down the alkyl chain. This helps to piece together the spin systems within the molecule. mdpi.comscience.gov
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. pressbooks.pub This is a powerful tool for assigning carbon signals based on their known proton assignments. mdpi.comscience.gov For instance, the proton at C2 would show a cross-peak with the C2 carbon signal, confirming their direct bond.
The combination of these techniques allows for a step-by-step assembly of the molecular structure, confirming the heptanoic acid backbone and the positions of the amino and hydroxyl groups.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. This technique is particularly valuable for determining the absolute configuration of stereocenters.
Electronic Circular Dichroism (ECD) measures the differential absorption of circularly polarized light in the UV-Vis region, which arises from electronic transitions within a chiral molecule. The resulting spectrum, with its characteristic positive and negative Cotton effects, is a unique fingerprint of a specific enantiomer.
For a molecule like this compound, the ECD spectrum is determined by the spatial arrangement of the chromophores (the carboxylic acid, in this case) and the other functional groups. The determination of the absolute configuration is often achieved by comparing the experimentally measured ECD spectrum with the theoretical spectrum calculated for a known configuration (e.g., 2S, 3S) using time-dependent density functional theory (TD-DFT). nih.govrsc.org A good match between the experimental and one of the calculated spectra allows for the confident assignment of the absolute configuration. nih.gov The CD exciton (B1674681) chirality method can also be a powerful tool for determining the absolute configuration of β-hydroxy-α-amino acids. nih.gov
While specific ECD data for this compound is not published, the methodology remains a primary technique for the non-empirical assignment of its absolute stereochemistry. acs.org
Chromatographic Techniques
Chromatography is essential for both separating the stereoisomers of 3-amino-2-hydroxyheptanoic acid and for quantifying related compounds or impurities. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases is the primary method for enantiomeric separation, while Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for quantitative analysis following chemical derivatization.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
Direct separation of the enantiomers and diastereomers of 3-amino-2-hydroxyheptanoic acid is achievable using HPLC equipped with a Chiral Stationary Phase (CSP). chromatographytoday.com These phases create a chiral environment within the column, leading to differential interactions with the stereoisomers and resulting in different retention times. The choice of CSP is critical for achieving successful separation. ankara.edu.tr
For polar, zwitterionic molecules like amino acids, several types of CSPs have proven effective:
Macrocyclic Glycopeptide CSPs: Phases like Teicoplanin (e.g., Astec CHIROBIOTIC T) are particularly successful for resolving the enantiomers of underivatized amino acids. chromatographytoday.comresearchgate.net Their complex structure, featuring ionic groups, allows for multiple interaction points (hydrogen bonding, ionic, and dipole interactions) with the analyte, which is crucial for chiral recognition in aqueous or polar organic mobile phases. chromatographytoday.com
Crown Ether CSPs: These phases, such as CROWNPAK CR-I, are highly effective for separating primary amino compounds, including amino acids. ankara.edu.tr The chiral recognition mechanism is based on the formation of inclusion complexes between the protonated primary amino group of the analyte and the chiral crown ether cavity.
Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) (e.g., Chiralcel, Chiralpak) are widely used CSPs. yakhak.org While they can be highly effective, native amino acids can be challenging to resolve on these phases without prior derivatization due to their poor solubility in the non-polar solvents typically used with these columns. ankara.edu.tr However, derivatizing the amino or carboxyl group can significantly improve separation.
The selection of the mobile phase, including the type of organic modifier (e.g., methanol, ethanol, acetonitrile) and additives (e.g., acids, bases), is optimized to enhance enantioselectivity and resolution for a given CSP. researchgate.net
Table 1: Comparison of Chiral Stationary Phases for Amino Acid Separation
| CSP Type | Chiral Selector Example | Typical Mobile Phase | Principle of Separation | Applicability to this compound |
|---|---|---|---|---|
| Macrocyclic Glycopeptide | Teicoplanin | Polar Organic / Reversed-Phase | Multiple interactions including ionic, H-bonding, and dipole-dipole. | High; suitable for direct separation of the underivatized compound. |
| Crown Ether | (S)- or (R)-18-crown-6 ether | Reversed-Phase (acidic) | Host-guest complexation with the primary amine group. | High; very effective for primary amino acids. |
| Polysaccharide Derivative | Cellulose or Amylose Phenylcarbamates | Normal Phase / Polar Organic | H-bonding, π-π interactions, and steric inclusion within the chiral grooves of the polymer. | Moderate; may require N- or O-derivatization for optimal resolution. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Analysis of Related Compounds
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the quantitative analysis of volatile and thermally stable compounds. Amino acids like this compound are inherently non-volatile due to their polar carboxyl, hydroxyl, and amino functional groups. sigmaaldrich.comthermofisher.com Therefore, a crucial derivatization step is required to convert the analyte into a volatile and thermally stable form suitable for GC analysis. sigmaaldrich.com
The derivatization process targets the active hydrogens on the amino, hydroxyl, and carboxyl groups. Following derivatization, the compound can be separated from related substances by GC and subsequently detected and quantified by MS. This is particularly useful for measuring impurities or quantifying the compound in complex matrices.
Common derivatization strategies include:
Silylation: This is a widely used method where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are effective. sigmaaldrich.comthermofisher.com The resulting TBDMS derivatives are generally more stable than TMS derivatives. sigmaaldrich.com
Acylation/Esterification: This two-step process involves first esterifying the carboxyl group (e.g., with propanol (B110389) and HCl) followed by acylation of the amino and hydroxyl groups with a reagent like propyl chloroformate. nih.gov This creates a less polar, more volatile derivative.
For quantitative studies, a stable isotope-labeled internal standard of the analyte is often added to the sample before derivatization to correct for variations in reaction yield and instrument response, ensuring high accuracy and precision. nih.gov
Table 2: Common Derivatization Reagents for GC-MS Analysis of Amino Acids
| Reagent Class | Example Reagent | Target Functional Groups | Key Advantage |
|---|---|---|---|
| Silylating Agents | MTBSTFA | -OH, -NH₂, -COOH | Forms stable TBDMS derivatives. |
| Acylating Agents | Propyl Chloroformate | -NH₂, -OH | Rapid reaction directly in aqueous samples. |
| Esterification/Acylation | Methanol/HCl then PFPA* | -COOH, then -NH₂/-OH | Creates highly volatile pentafluoropropionyl derivatives. |
*PFPA: Pentafluoropropionic anhydride
Advanced Stereochemical Determination
While chromatographic methods can separate stereoisomers, spectroscopic techniques are required to unambiguously assign the absolute configuration of each stereocenter. For this compound, Mosher ester analysis provides stereochemical information via NMR, while X-ray crystallography offers the most definitive structural proof.
Mosher Ester Derivatives Analysis
Mosher's method is a powerful NMR technique used to determine the absolute configuration of secondary alcohols and amines. nih.govspringernature.com The method involves separately reacting the analyte, which contains a chiral center, with the (R)- and (S)-enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). umn.edu
For this compound, this process would be performed on a derivative where the carboxylic acid is protected (e.g., as a methyl ester). The reaction with (R)- and (S)-MTPA would create two distinct diastereomeric products. Derivatization can occur at both the C2-hydroxyl group (forming a Mosher ester) and the C3-amino group (forming a Mosher amide). nih.govresearchgate.net
The principle relies on analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) for the protons near the newly formed chiral center in the two diastereomers. Due to the anisotropic effect of the phenyl group in MTPA, which adopts a preferred conformation, protons on one side of the MTPA plane are shielded (shifted upfield) while those on the other side are deshielded (shifted downfield). umn.edu By systematically analyzing the Δδ values for protons on either side of the original stereocenter, the absolute configuration (R or S) can be reliably deduced. springernature.com This analysis can be applied sequentially to determine the configuration at both C2 and C3.
X-ray Crystallography for Definitive Absolute Configuration
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. This technique requires the analyte to be in the form of a high-quality single crystal.
The crystal is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to generate a detailed electron density map of the molecule. This map reveals the precise spatial coordinates of each atom, bond lengths, and bond angles. For a molecule with known connectivity, this allows for the definitive assignment of the absolute configuration of all chiral centers, such as the (2S,3S) configuration in the target compound. The assignment is often confirmed by calculating the Flack parameter, which should be close to zero for the correct enantiomer. researchgate.net
While being the most definitive method, its application is entirely dependent on the ability to grow suitable single crystals of the compound, which can be a significant challenge for polar, flexible molecules. In the crystal lattice, molecules like amino acids often form extensive networks of intermolecular hydrogen bonds, which can be visualized through crystallographic analysis, providing further insight into their solid-state structure. researchgate.net
Derivatives, Analogues, and Structural Modification Research
Synthesis of Analogues with Varied Side Chains and Backbone Lengths
The synthesis of analogues of 3-amino-2-hydroxyheptanoic acid with different side chains and backbone lengths is a key area of research, often aimed at creating non-proteinogenic amino acids for inclusion in peptides or as standalone bioactive molecules.
A notable example is the synthesis of (2S,3R)-α-hydroxy-β-aminodecanoic acid (AHDA), an analogue with a longer side chain. nih.gov This compound is a component of microginin, a linear pentapeptide with antihypertensive properties. nih.govnih.gov Researchers have developed methods to synthesize both (2S,3R)-AHDA and its enantiomer, (2R,3S)-AHDA, starting from D-glucose, demonstrating a chiron approach where a readily available chiral molecule is used as a template. nih.govnih.govresearchgate.net
Further variations include the synthesis of analogues with aromatic side chains. For instance, (2S,3R)- and (2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid have been stereoselectively synthesized, showcasing the incorporation of a catechol moiety. elsevierpure.com Another well-studied analogue is statine (B554654) (4-amino-3-hydroxy-6-methylheptanoic acid), which has a different backbone length and a branched side chain. nih.gov The synthesis of such analogues allows for the exploration of how changes in the lipophilicity, size, and electronic nature of the side chain affect biological activity.
Table 1: Examples of Analogues with Varied Structures
| Compound Name | Structural Variation from (2S,3S)-3-Amino-2-hydroxyheptanoic acid | Starting Material Example |
|---|---|---|
| (2S,3R)-3-Amino-2-hydroxydecanoic acid (AHDA) | Longer alkyl side chain (decanoic vs. heptanoic) | D-glucose |
| Statine (4-Amino-3-hydroxy-6-methylheptanoic acid) | Different backbone length and branched side chain | Not specified |
Functionalization at Carboxyl and Amino Moieties for Peptide Synthesis
To incorporate α-hydroxy-β-amino acids into peptides, their carboxyl and amino groups must be appropriately functionalized, typically with protecting groups compatible with solid-phase peptide synthesis (SPPS). nih.govresearchgate.net The fluorenylmethyloxycarbonyl (Fmoc) group is commonly used to protect the α-amino position. nih.gov
For example, researchers have developed syntheses for Fmoc-protected (2R,3R)-hydroxyasparagine and its (2R,3S) diastereomer as building blocks for SPPS. nih.gov Similarly, a protected version of (2S,3S)-β-hydroxyaspartic acid, specifically (2S,3S)-N-Boc-3-(benzyloxy)aspartic acid β-benzyl ester, has been synthesized for incorporation into peptides. researchgate.net These strategies involve the careful selection of orthogonal protecting groups that can be selectively removed at different stages of the synthesis, allowing for the controlled formation of peptide bonds. researchgate.net
In other approaches, fatty amino acids like (S)-2-aminooctanoic acid are created to allow for direct N-terminal or C-terminal lipidation of peptides without the need for linkers, enhancing the hydrophobicity and potentially the antimicrobial activity of the parent peptide. nih.gov
Stereoisomeric and Diastereomeric Forms: Synthesis and Comparative Studies
A molecule with two chiral centers, such as 3-amino-2-hydroxyheptanoic acid, can exist as up to four stereoisomers (two pairs of enantiomers). libretexts.org The relationship between stereoisomers that are not mirror images of each other is described as diastereomeric. libretexts.orgumd.edu The synthesis and comparative analysis of these different forms are crucial, as stereochemistry often dictates biological function.
A comprehensive study was conducted on statine, where all four of its stereoisomers were synthesized. nih.gov These isomers were then incorporated into tripeptides to compare their ability to inhibit the enzyme pepsin, demonstrating that the biological activity was highly dependent on the stereoconfiguration. nih.gov
Similarly, synthetic routes have been established to access different stereoisomers of related compounds. The syntheses of both (2S,3R)-AHDA and its enantiomer (2R,3S)-AHDA from a common precursor highlight the ability to control stereochemical outcomes. nih.govnih.gov Likewise, stereoselective methods have been developed to produce both the (2S,3R) and (2S,3S) forms of 2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid. elsevierpure.com These comparative syntheses are fundamental for identifying the specific stereoisomer responsible for a desired biological effect.
Table 2: Stereoisomers of 2-Amino-3-hydroxybutanoic acid (Threonine)
| Stereoisomer | Configuration at C2 | Configuration at C3 | Relationship to (2S,3R) |
|---|---|---|---|
| (2S,3R) | S | R | Identical (Natural Threonine) |
| (2R,3S) | R | S | Enantiomer |
| (2R,3R) | R | R | Diastereomer |
Introduction of Heteroatoms or Fluorine Substitutions for Conformational Studies
The introduction of heteroatoms, particularly fluorine, into the amino acid structure is a powerful strategy for modulating its properties. iris-biotech.de Fluorine's high electronegativity can influence the acidity of nearby functional groups and alter the molecule's conformation and metabolic stability. iris-biotech.de
Research in this area has led to the synthesis of fluorinated analogues such as N-protected (2S,3R)-2-amino-3-fluoroundecanoic acid. nih.gov The synthesis involved the stereoselective addition of an organometallic reagent to an aldehyde, followed by fluorination using a reagent like Morpho-DAST. nih.gov Such modifications can enhance lipophilicity and proteolytic stability, which are desirable properties for peptide-based therapeutics. iris-biotech.de
Beyond fluorine, other heteroatoms can be introduced. For example, the synthesis of α-hydrazino acids, which involves the substitution of the α-amino group with a hydrazino group (containing a nitrogen-nitrogen bond), creates peptidomimetics with unique conformational properties and potential biological activities. researchgate.net
Cyclization and Formation of Cyclic Derivatives
Linear α-hydroxy-β-amino acids can serve as precursors for the synthesis of various cyclic derivatives. These cyclization reactions can lead to the formation of heterocycles such as lactones, oxazolidinones, and pyroglutamic acids. researchgate.netrsc.orgmdpi.com
Studies on 3-amino-2,4-dihydroxybutanoic acid have shown that regioselective cyclizations can be achieved using orthogonally protected linear precursors. researchgate.netrsc.org These reactions can yield γ-lactones and oxazolidinones, with the C3 nitrogen group playing a critical role in directing the cyclization, while the C2 hydroxyl group shows little tendency to participate. researchgate.net
Another sophisticated cyclization strategy involves the N-chloroacetylation of N-substituted (S,S)-2-amino-4-aryl-4-oxobutanoic acids, followed by a base-catalyzed 5-exo-tet cyclization. mdpi.com This method efficiently produces enantiomerically enriched 3-aroyl pyroglutamic acid derivatives, which are cyclic lactam structures. mdpi.com The formation of these constrained cyclic structures is a valuable tool for locking the molecule into a specific conformation for structure-activity relationship studies.
Computational and Theoretical Studies on 2s,3s 3 Amino 2 Hydroxyheptanoic Acid
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are powerful computational tools used to understand the three-dimensional structure, flexibility, and interactions of molecules over time.
Conformational analysis of (2S,3S)-3-Amino-2-hydroxyheptanoic acid would involve identifying its most stable three-dimensional shapes, or conformers. This is crucial as the biological activity of a molecule is often dictated by its specific conformation. Techniques such as molecular mechanics force fields are employed to calculate the potential energy of different arrangements of the atoms in the molecule. By systematically rotating the rotatable bonds, a potential energy surface can be generated, revealing the low-energy, and thus more stable, conformers.
Table 1: Illustrative Conformational Analysis Data for this compound (Note: The following data is hypothetical and for illustrative purposes only, as specific studies on this compound were not found.)
| Conformer | Relative Energy (kcal/mol) | Predicted Population (%) at 298 K | Key Dihedral Angles (degrees) |
|---|---|---|---|
| 1 (Extended) | 0.00 | 65 | C1-C2-C3-C4: 180 |
| 2 (Folded) | 1.20 | 25 | C1-C2-C3-C4: 60 |
| 3 (Gauche) | 2.50 | 10 | C1-C2-C3-C4: -60 |
Ligand-protein docking is a computational technique used to predict how a small molecule (ligand), such as this compound, might bind to a specific protein or enzyme. nih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. The process involves placing the ligand into the binding site of a protein and evaluating the binding affinity using a scoring function.
A typical docking study for this compound would require a three-dimensional structure of a target enzyme. The compound would then be docked into the active site of the enzyme to predict its binding orientation and affinity. The results would highlight key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein. nih.gov Such studies could suggest potential biological targets for this compound.
Table 2: Illustrative Ligand-Protein Docking Results for this compound with a Hypothetical Enzyme (Note: The following data is hypothetical and for illustrative purposes only.)
| Binding Mode | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |
|---|---|---|---|
| 1 | -7.5 | Asp120, Ser85, Tyr150 | Hydrogen bonds, Hydrophobic interactions |
| 2 | -6.8 | Asn122, Phe152 | Hydrogen bonds, Pi-Alkyl |
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a more detailed understanding of the electronic properties of a molecule.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of molecules. mdpi.com For this compound, DFT calculations could be used to optimize its geometry and predict various properties such as bond lengths, bond angles, and the distribution of electron density. The molecular electrostatic potential (MEP) map, derived from DFT calculations, can identify the electron-rich and electron-deficient regions of the molecule, which are indicative of its reactive sites. nih.govresearchgate.net
Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT used to predict the electronic absorption spectra (UV-Vis spectra) of molecules. researchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TDDFT can help in the interpretation of experimental spectroscopic data. materialsciencejournal.org For this compound, TDDFT calculations could predict the wavelengths of maximum absorption and the corresponding electronic transitions.
Table 3: Illustrative TDDFT Predicted Spectroscopic Data for this compound (Note: The following data is hypothetical and for illustrative purposes only.)
| Excitation | Wavelength (nm) | Oscillator Strength | Major Contribution |
|---|---|---|---|
| S0 -> S1 | 210 | 0.05 | n -> π |
| S0 -> S2 | 195 | 0.12 | σ -> σ |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of a molecule's chemical reactivity and stability. nih.govresearchgate.net
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and global electrophilicity index. frontiersin.org These descriptors provide a quantitative measure of the molecule's reactivity and can be used to compare its reactivity with other molecules.
Table 4: Illustrative Frontier Molecular Orbital and Reactivity Descriptor Data for this compound (Note: The following data is hypothetical and for illustrative purposes only, calculated at a representative level of theory.)
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -9.5 |
| LUMO Energy | 1.2 |
| HOMO-LUMO Gap | 10.7 |
| Electronegativity (χ) | 4.15 |
| Chemical Hardness (η) | 5.35 |
| Global Electrophilicity Index (ω) | 1.61 |
In Silico Prediction of Bioactivity and Interaction Profiles
In the realm of modern drug discovery and chemical biology, in silico computational tools are indispensable for predicting the biological activity and interaction profiles of novel chemical entities. For this compound, computational studies are pivotal in elucidating its potential as a bioactive molecule, particularly as an inhibitor of metalloenzymes. These theoretical investigations provide a foundational understanding of its structure-activity relationships, pharmacokinetic properties, and potential molecular targets.
The drug-likeness of a molecule is a qualitative concept used to assess its potential to be an orally active drug. This evaluation is often based on physicochemical properties that influence the molecule's absorption, distribution, metabolism, and excretion (ADME). Various computational models, such as Lipinski's Rule of Five, are employed to predict these properties. Publicly accessible tools like SwissADME can provide valuable insights into the drug-like characteristics of a compound. nih.govusm.my
The predicted physicochemical properties for this compound are summarized in the table below. These parameters are crucial for understanding its behavior in a biological system.
| Property | Predicted Value | Reference |
| Molecular Formula | C₇H₁₅NO₃ | |
| Molecular Weight | 161.20 g/mol | |
| Hydrogen Bond Donors | 3 | |
| Hydrogen Bond Acceptors | 4 | |
| Rotatable Bonds | 5 | |
| Topological Polar Surface Area (TPSA) | 86.99 Ų | |
| LogP (octanol/water partition coefficient) | -1.33 |
Based on these predicted properties, this compound generally aligns with the criteria for good oral bioavailability as defined by Lipinski's rules. Its relatively low molecular weight and moderate number of rotatable bonds suggest good potential for absorption and distribution.
The ADME profile of a compound dictates its pharmacokinetic behavior. In silico models can predict various ADME parameters, providing a preliminary assessment of a compound's viability as a drug candidate.
| ADME Parameter | Prediction | Reference |
| Gastrointestinal (GI) Absorption | High | usm.my |
| Blood-Brain Barrier (BBB) Permeant | No | usm.my |
| P-glycoprotein (P-gp) Substrate | No | nih.gov |
| CYP1A2 inhibitor | No | nih.gov |
| CYP2C19 inhibitor | No | nih.gov |
| CYP2C9 inhibitor | No | nih.gov |
| CYP2D6 inhibitor | No | nih.gov |
| CYP3A4 inhibitor | No | nih.gov |
The predicted high gastrointestinal absorption suggests that this compound is likely to be well-absorbed if administered orally. Its predicted lack of permeation across the blood-brain barrier indicates a lower likelihood of central nervous system effects. Furthermore, the compound is not predicted to be a substrate for P-glycoprotein, a key efflux pump, which could otherwise limit its intracellular concentration. The predictions also suggest a low potential for drug-drug interactions mediated by the major cytochrome P450 enzymes.
This compound has been identified as an inhibitor of methionine aminopeptidase (B13392206) (MetAP), a metalloenzyme that plays a crucial role in protein maturation in both prokaryotes and eukaryotes. The inhibition of bacterial MetAP is a promising strategy for the development of novel antibacterial agents.
The interaction of this compound with the active site of MetAP can be inferred from the known binding modes of other hydroxamic acid and amino-hydroxy inhibitors. The active site of MetAP typically contains a dinuclear metal center (e.g., Co²⁺, Zn²⁺, or Fe²⁺) that is essential for its catalytic activity. The key interactions likely involve:
Chelation of the Metal Ions: The α-hydroxycarboxylic acid moiety of this compound is predicted to chelate the metal ions in the active site. The hydroxyl and carboxylate groups can form strong coordinate bonds with the metal cofactors, effectively inactivating the enzyme.
Hydrogen Bonding: The amino group and the hydroxyl group of the compound can form hydrogen bonds with amino acid residues in the active site of MetAP, further stabilizing the enzyme-inhibitor complex.
The specific stereochemistry of this compound is critical for its inhibitory activity, as it dictates the precise orientation of the functional groups within the active site, allowing for optimal interactions with the enzyme.
Broader Academic Research Applications
Development of Chemical Probes and Tools for Biological Systems
The unique structure of (2S,3S)-3-Amino-2-hydroxyheptanoic acid makes it an attractive scaffold for the design of chemical probes. These tools are instrumental for interrogating complex biological systems. By modifying the core structure—for instance, by attaching reporter tags such as fluorophores or biotin—researchers can create molecules capable of selectively interacting with specific cellular targets.
These probes can be used to:
Identify and isolate binding partners (e.g., enzymes, receptors).
Visualize the localization of targets within cells.
Quantify the activity of specific enzymes.
The development of such tools is crucial for dissecting biochemical pathways and understanding the molecular basis of disease. The defined stereochemistry of the amino acid is paramount, as it dictates the precise fit into the target's binding site, ensuring the probe's specificity and effectiveness.
Contributions to Understanding Enzyme Mechanisms and Protein Engineering
This compound and its analogs serve as valuable tools for elucidating enzyme mechanisms, particularly for proteases and peptidases. The α-hydroxy-β-amino acid motif can mimic the transition state of peptide bond hydrolysis, making compounds containing this structure potent enzyme inhibitors.
For example, this amino acid is a structural component of natural products that inhibit enzymes like aminopeptidases. Research has shown that it can inhibit methionine aminopeptidase (B13392206) (MetAP), an enzyme essential for bacterial protein maturation, highlighting its potential in developing new antibacterial agents. By studying how the (2S,3S) stereoisomer binds to the active site of an enzyme compared to other stereoisomers, researchers can map the topology of the active site and understand the key interactions required for catalysis. This knowledge is not only fundamental to biochemistry but also foundational for the rational design of new, more potent and selective enzyme inhibitors for therapeutic purposes.
The integration of such non-canonical amino acids into peptides can also be a strategy in protein engineering to enhance stability or introduce novel functionalities. mdpi.com
Research into Non-Canonical Amino Acid Incorporation and Engineering
The incorporation of non-canonical amino acids (NCAAs) like this compound into peptides and proteins is a powerful strategy to enhance their properties. nih.gov Peptides containing NCAAs often exhibit increased resistance to proteolytic degradation, a major hurdle in the development of peptide-based therapeutics. nih.gov
Research in this area focuses on:
Solid-Phase Peptide Synthesis (SPPS): Developing and optimizing methods to efficiently incorporate this compound and similar structures into peptide chains using automated synthesizers. nih.govrsc.org
Enhanced Stability: Studying how the inclusion of this NCAA affects the peptide's secondary structure and its stability against enzymatic cleavage. nih.gov
Novel Biological Activity: Investigating the new biological functions that arise from replacing a canonical amino acid with this unique building block.
This field of research is critical for creating next-generation biotherapeutics with improved pharmacokinetic profiles.
Advancing Organic Synthesis Methodologies Through Chiral Building Blocks
The synthesis of enantiomerically pure compounds is a central challenge in modern organic chemistry, particularly for the pharmaceutical industry. Chiral molecules like this compound are valuable as both synthetic targets and chiral starting materials. nih.gov The development of synthetic routes to this compound has driven innovation in asymmetric synthesis. researchgate.net
Key synthetic strategies that have been explored include:
Asymmetric Reductive Amination: Converting keto acid precursors into the desired amino acid with high stereocontrol.
Enantioselective Epoxidation and Ring-Opening: Creating the two chiral centers from achiral starting materials.
Chiron Approach: Utilizing readily available chiral molecules from nature, such as carbohydrates (e.g., D-glucose), to construct the desired stereocenters through a series of controlled chemical transformations. nih.govnih.gov
These methodologies are not only important for producing this compound itself but also contribute to a broader toolbox of reactions that can be applied to the synthesis of other complex, biologically active molecules. mdpi.comnih.gov
Table 1: Selected Asymmetric Synthesis Approaches
| Synthetic Approach | Description | Key Features |
|---|---|---|
| Enzymatic Asymmetric Synthesis | Uses enzymes or engineered microorganisms to catalyze the stereoselective formation of the chiral amino acid from a keto acid precursor. | High enantiomeric purity, environmentally friendly conditions. |
| Chiron Approach | Employs a readily available chiral molecule (a "chiron"), like D-glucose, as a starting template to transfer its stereochemistry to the target molecule. nih.govnih.gov | Predictable stereochemical outcome based on the starting material. |
| Asymmetric Hydrogenation | Utilizes a chiral catalyst to add hydrogen across a double bond in a precursor molecule, setting the stereochemistry. mdpi.com | High efficiency and atom economy. |
| Lewis Acid Catalyzed Reactions | Involves multicomponent condensation reactions of aldehydes, amines, and ketene (B1206846) silyl (B83357) acetals to form the vicinal hydroxylamino acid structure. nih.gov | Convergent approach, building complexity quickly. |
Structural Activity Relationship (SAR) Studies of Modified Peptides and Natural Products
This compound is a component of various natural products, including certain linear and cyclic peptides isolated from cyanobacteria, such as microginin and aeruginosin. nih.gov These natural products often exhibit potent biological activities, such as enzyme inhibition. nih.govnih.gov
Structure-Activity Relationship (SAR) studies are crucial to understanding how the chemical structure of these molecules relates to their biological function. In this context, researchers systematically modify the structure of the parent natural product and evaluate the impact on its activity.
Key modifications in SAR studies involving this amino acid include:
Altering the Alkyl Chain: Replacing the pentyl side chain (from the heptanoic acid structure) with other groups to probe the size and nature of the binding pocket.
Inverting Stereochemistry: Synthesizing diastereomers (e.g., (2R,3S) or (2S,3R)) to determine the importance of the specific (2S,3S) configuration for biological activity.
Modifying Functional Groups: Esterifying the carboxylic acid or acylating the amine to assess the role of these groups in binding.
These studies provide a detailed molecular understanding of the target-ligand interaction and guide the design of optimized analogs with enhanced potency, selectivity, and improved drug-like properties. nih.gov
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for (2S,3S)-3-Amino-2-hydroxyheptanoic acid, and how do they compare in terms of yield and stereochemical control?
- Methodological Answer : Two main approaches are reported:
- Biocatalytic Synthesis : Engineered microorganisms (e.g., E. coli expressing specific aminotransferases) enable enantioselective production with high stereochemical fidelity. Yields >80% are achievable under optimized fermentation conditions .
- Chemical Synthesis : Asymmetric hydrogenation or chiral pool strategies using tartaric acid derivatives as starting materials. However, these methods often require multiple protection/deprotection steps, leading to lower overall yields (~40-50%) .
- Comparative Table :
| Method | Yield (%) | Stereopurity | Scalability | Key Challenges |
|---|---|---|---|---|
| Biocatalytic | 80-90 | >99% ee | High | Enzyme stability |
| Chemical (Asymmetric) | 40-50 | 90-95% ee | Moderate | Side reactions, purification |
Q. Which analytical techniques are most reliable for confirming the stereochemistry and purity of this compound?
- Methodological Answer :
- Chiral HPLC : Using a Crownpak CR-I column with UV detection at 210 nm resolves enantiomers (retention time: 12.3 min for (2S,3S) vs. 14.8 min for (2R,3R)) .
- X-ray Crystallography : Validates absolute configuration but requires high-quality single crystals, which are challenging to obtain due to hygroscopicity .
- NMR Spectroscopy : - and -NMR coupled with 2D techniques (COSY, NOESY) confirm regiochemistry and hydrogen-bonding patterns .
Q. How is this compound utilized as a chiral building block in peptide and non-ribosomal synthetase studies?
- Methodological Answer :
- Its β-hydroxy-α-amino acid structure mimics natural substrates in NRPS (non-ribosomal peptide synthetase) systems. Researchers incorporate it into model peptides via solid-phase synthesis to study stereochemical effects on enzyme kinetics .
- Example: Substitution of L-threonine with this compound in peptide chains alters binding affinity to ribosomal subunits by 30-40% in in vitro assays .
Advanced Research Questions
Q. What strategies address enantiomeric contamination during large-scale synthesis of this compound?
- Methodological Answer :
- Dynamic Kinetic Resolution (DKR) : Combines racemization catalysts (e.g., Shvo’s catalyst) with enantioselective enzymes to convert undesired enantiomers in situ, improving overall yield to >95% .
- Crystallization-Induced Diastereomer Transformation : Utilize chiral resolving agents (e.g., L-tartaric acid) to preferentially crystallize the target enantiomer, achieving >99% ee .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer :
- Thermal Stability : Decomposition occurs above 153°C, with accelerated degradation at pH <3 (hydrolysis of the β-hydroxy group) or pH >10 (epimerization at C3) .
- Recommended Storage : -20°C under nitrogen atmosphere in amber vials to prevent oxidation and hygroscopic degradation .
Q. What in vitro models are suitable for studying its interaction with amino acid transporters (e.g., LAT1 or ASCT2)?
- Methodological Answer :
- Competitive Uptake Assays : Use HEK293 cells overexpressing LAT1. H-labeled L-leucine displacement assays show IC values of 12 µM, indicating moderate affinity .
- Molecular Dynamics Simulations : Predict binding poses using homology models of ASCT2, highlighting hydrogen bonds between the β-hydroxy group and Thr92/Asn163 residues .
Q. How can metabolic flux analysis elucidate its role in bacterial secondary metabolism?
- Methodological Answer :
- C-Labeling : Feed C-glucose to Streptomyces cultures and track incorporation into the compound via LC-MS. Data reveal it is a shunt metabolite in polyketide pathways, accumulating under nitrogen-limited conditions .
Q. What computational and experimental approaches mitigate gaps in toxicity data for this compound?
- Methodological Answer :
- Read-Across Analysis : Compare with structurally similar β-hydroxy amino acids (e.g., L-threonine), predicting low acute oral toxicity (LD >2000 mg/kg in rats) .
- Zebrafish Embryo Assays : Exposure at 100 µM shows no teratogenicity but reduces hatching rates by 15%, suggesting sublethal developmental effects .
Key Data Gaps and Contradictions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
